

Cy3.5 Fluorescent Dye: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cy3.5
Cat. No.: B1495360

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Introduction

Cy3.5 is a synthetic indocarbocyanine dye that belongs to the cyanine family of fluorescent molecules. Renowned for its bright orange-red fluorescence and robust photostability, **Cy3.5** has become an indispensable tool in a wide array of life science research and drug development applications. Its spectral properties, situated between those of Cy3 and Cy5, make it a versatile fluorophore for multiplexing experiments. This technical guide provides an in-depth overview of the core properties of **Cy3.5**, detailed experimental protocols for its use, and visual representations of key experimental workflows.

Core Photophysical and Chemical Properties

The utility of a fluorescent dye is fundamentally determined by its photophysical and chemical characteristics. **Cy3.5** exhibits a strong absorption in the yellow-orange region of the visible spectrum and emits in the orange-red region. These properties can vary slightly depending on the solvent environment and the molecule to which the dye is conjugated.

Table 1: Core Photophysical Properties of **Cy3.5**



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Table 2: Chemical Properties of Common **Cy3.5** Derivatives



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Experimental Protocols

Accurate and reproducible results in fluorescence-based assays are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for common applications of **Cy3.5**.

Protein Labeling with **Cy3.5** NHS Ester

This protocol outlines the covalent labeling of proteins with **Cy3.5** NHS ester, which reacts with primary amines (e.g., lysine residues and the N-terminus).

Materials:

- Protein of interest (in an amine-free buffer like PBS)
- **Cy3.5** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Protein Preparation:
 - Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
 - Add 1 M sodium bicarbonate to the protein solution to a final concentration of 0.1 M to adjust the pH to 8.3. This facilitates the reaction with primary amines.
- Dye Preparation:
 - Immediately before use, dissolve the **Cy3.5** NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Slowly add the dissolved **Cy3.5** NHS ester to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 15:1, but this may require optimization for each specific protein.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

- Collect the fractions. The first colored fraction is typically the labeled protein.
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~581 nm (for **Cy3.5**).
 - Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and **Cy3.5**.

Nucleic Acid Labeling with Amine-Reactive Cy3.5

This protocol describes the labeling of amine-modified oligonucleotides with **Cy3.5** NHS ester.

Materials:

- Amine-modified oligonucleotide
- **Cy3.5** NHS ester
- 0.1 M Sodium carbonate buffer, pH 9.0
- Anhydrous DMSO
- Purification supplies (e.g., Qiagen PCR purification kit or ethanol precipitation reagents)

Procedure:

- Oligonucleotide Preparation:
 - Resuspend the amine-modified oligonucleotide in 0.1 M sodium carbonate buffer (pH 9.0).
- Dye Preparation:
 - Dissolve the **Cy3.5** NHS ester in anhydrous DMSO.
- Labeling Reaction:
 - Add the **Cy3.5** NHS ester solution to the oligonucleotide solution.

- Incubate the reaction for 1 hour at room temperature in the dark.
- Purification:
 - Purify the labeled oligonucleotide using a PCR purification spin column or by ethanol precipitation to remove unreacted dye.

Fluorescence Microscopy with Cy3.5-Conjugated Antibodies

This protocol provides a general workflow for immunofluorescence staining using a **Cy3.5**-labeled secondary antibody.

Materials:

- Cells cultured on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody (specific to the target antigen)
- **Cy3.5**-conjugated secondary antibody
- Antifade mounting medium

Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with fixation buffer.
 - Permeabilize cells with permeabilization buffer if the target antigen is intracellular.

- Blocking:
 - Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
- Secondary Antibody Incubation:
 - Incubate with the **Cy3.5**-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for **Cy3.5** (e.g., excitation ~580 nm, emission ~600 nm).

Flow Cytometry Using Cy3.5-Conjugated Antibodies

This protocol outlines the steps for staining suspended cells with a **Cy3.5**-conjugated antibody for flow cytometric analysis.

Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
- **Cy3.5**-conjugated antibody

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
 - Adjust the cell concentration to $1-10 \times 10^6$ cells/mL.
- Antibody Staining:
 - Add the predetermined optimal concentration of the **Cy3.5**-conjugated antibody to the cell suspension.
 - Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Decant the supernatant and repeat the wash step twice.
- Data Acquisition:
 - Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
 - Analyze the cells on a flow cytometer equipped with a laser and filter combination suitable for **Cy3.5** excitation and emission.

Visualizations of Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.



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Caption: Workflow for labeling proteins with **Cy3.5** NHS ester.



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Caption: Workflow for labeling nucleic acids with **Cy3.5**.



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Caption: General workflow for fluorescence microscopy using **Cy3.5**.



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Caption: Workflow for flow cytometry using **Cy3.5**-conjugated antibodies.

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